molecular formula C17H13ClN2OS2 B2574336 1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864917-61-3

1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No. B2574336
M. Wt: 360.87
InChI Key: UVWFFHNIPGXYCO-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Thiadiazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, along with phenyl and tolyl groups. The presence of sulfur and nitrogen in the ring structure could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the thiadiazole ring and the attached functional groups. The presence of the sulfur atom within the ring could potentially make this compound susceptible to reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiadiazole ring could potentially influence its solubility, stability, and reactivity .

Scientific Research Applications

  • Synthesis of Aliphatic 1,3,4-Thiadiazol-2(3H)-one Derivatives

    A study by Tahtaci and Aydin (2019) explored the synthesis of a new series of substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives with yields ranging from 42 to 70%. The synthesis involved an interesting mechanism incorporating internal nucleophilic substitution followed by an SN2-type reaction. This research highlights the chemical versatility and reactivity of compounds related to 1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, providing insights into their potential applications in chemical synthesis (Tahtaci & Aydin, 2019).

  • Corrosion Inhibition Properties

    Research by Kaya et al. (2016) on the inhibition performances of certain thiazole and thiadiazole derivatives, including structures similar to 1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, against the corrosion of iron. The study utilized quantum chemical calculations and molecular dynamics simulations to predict the corrosion inhibition efficiencies, indicating potential applications in materials science and engineering (Kaya et al., 2016).

  • Molecular Docking and Antifungal Activity

    An investigation by Liu et al. (2012) into novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties revealed moderate inhibitory activity against Gibberella zeae, a plant pathogen. This study suggests that derivatives related to 1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone could have potential applications in the development of new antifungal agents (Liu et al., 2012).

  • Antimicrobial and Antioxidant Evaluation

    A study by Bhadraiah et al. (2021) on bicyclic [1,3,4]thiadiazolo[3,2-α]pyrimidine analogues revealed significant antimicrobial efficacy against selected microbial strains. The research underscores the potential of compounds with a thiadiazole core, like 1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, in the development of new antimicrobial agents (Bhadraiah et al., 2021).

  • Quantum Chemical and Molecular Dynamics Studies

    The work by Kaya et al. (2016) employing DFT calculations and molecular dynamics simulations to evaluate the corrosion inhibition performance of thiadiazole derivatives against iron corrosion highlights the compound's potential in corrosion protection applications. This study provides a foundation for further exploration of related compounds in protecting metal surfaces (Kaya et al., 2016).

Safety And Hazards

As with any chemical compound, handling “1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone” would require appropriate safety measures. Without specific data, it’s difficult to comment on its toxicity or environmental impact .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. Given the known biological activities of other thiadiazole derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

1-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c1-11-2-4-13(5-3-11)16-19-17(23-20-16)22-10-15(21)12-6-8-14(18)9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWFFHNIPGXYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

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